N-Ethyl-3-(phenethyloxy)aniline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-(phenethyloxy)aniline typically involves the reaction of aniline with acetaldehyde to form a Schiff base, which is then reduced under hydrogenation conditions . This method is advantageous as it operates under normal temperature and pressure, reducing the need for specialized equipment and lowering production costs .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques to ensure higher yields and purity. These methods often include the use of high-pressure reactors and specific catalysts to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3-(phenethyloxy)aniline can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically results in the formation of simpler amines .
Scientific Research Applications
N-Ethyl-3-(phenethyloxy)aniline is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a reagent in various organic synthesis reactions.
Biology: It is used in proteomics research to study protein interactions and functions.
Industry: Utilized in the production of dyes, rubber ingredients, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-Ethyl-3-(phenethyloxy)aniline involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, influencing their activity and leading to the desired biochemical effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Ethylaniline: A simpler analogue with similar chemical properties.
3-Phenethyloxyaniline: Shares the phenethyloxy group but lacks the ethyl substitution on the nitrogen atom.
Uniqueness
N-Ethyl-3-(phenethyloxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly valuable in specialized research applications where these unique characteristics are required .
Properties
IUPAC Name |
N-ethyl-3-(2-phenylethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-2-17-15-9-6-10-16(13-15)18-12-11-14-7-4-3-5-8-14/h3-10,13,17H,2,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDDIOHTGWTMHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=CC=C1)OCCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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